molecular formula C11H14O3 B14178377 4-(4-Methyl-1,3-dioxan-2-yl)phenol CAS No. 902262-79-7

4-(4-Methyl-1,3-dioxan-2-yl)phenol

Cat. No.: B14178377
CAS No.: 902262-79-7
M. Wt: 194.23 g/mol
InChI Key: RPFVSEYEVXVMEL-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-dioxan-2-yl)phenol is a chemical compound with the molecular formula C11H14O3 It is characterized by a phenol group attached to a 1,3-dioxane ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 4-methyl-1,3-dioxane with phenol under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring and subsequent attachment to the phenol group . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dioxane ring or the phenol group, leading to different reduced products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .

Scientific Research Applications

4-(4-Methyl-1,3-dioxan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dioxane ring may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)
  • 4-[2-(2,4-Dimethyl-1,3-dioxolan-2-yl)ethyl]phenol
  • 4-(4-Hydroxyphenyl)-2-butanone propyleneglycol

Uniqueness

4-(4-Methyl-1,3-dioxan-2-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a phenol group with a dioxane ring makes it particularly versatile for various applications, setting it apart from other similar compounds .

Properties

CAS No.

902262-79-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-methyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11-12H,6-7H2,1H3

InChI Key

RPFVSEYEVXVMEL-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2=CC=C(C=C2)O

Origin of Product

United States

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